molecular formula C21H27N3O4 B2641728 1-Acetyl-4-[2-hydroxy-3-(4-(2-pyridyl)piperazinyl)propoxy]-3-methoxybenzene CAS No. 667891-15-8

1-Acetyl-4-[2-hydroxy-3-(4-(2-pyridyl)piperazinyl)propoxy]-3-methoxybenzene

Cat. No. B2641728
CAS RN: 667891-15-8
M. Wt: 385.464
InChI Key: NZNQLLYFUKYWPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the piperazinyl group might be introduced via a reaction with a suitable piperazine derivative. The acetyl group could potentially be introduced via an acetylation reaction .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-Acetyl-4-[2-hydroxy-3-(4-(2-pyridyl)piperazinyl)propoxy]-3-methoxybenzene and its derivatives have been explored for their potential in antimicrobial applications. The synthesis of new pyridine derivatives has shown considerable antibacterial activity. These compounds were synthesized by reacting 2-amino-substituted benzothiazoles with p-acetamidobenzenesulfonyl chloride, followed by further reactions to yield products with significant antimicrobial properties (Patel & Agravat, 2009).

Anti-Inflammatory and Analgesic Agents

Research has identified novel synthetic pathways for derivatives of visnaginone and khellinone that act as anti-inflammatory and analgesic agents. These compounds have shown high inhibitory activity on COX-2 selectivity, demonstrating potential for therapeutic applications in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

Alzheimer's Disease Therapy

The synthesis of multifunctional amides has been explored for their potential as new therapeutic agents for Alzheimer's disease. These compounds have moderate enzyme inhibitory potentials and exhibit mild cytotoxicity, offering a promising approach for the development of drugs targeting Alzheimer's disease (Hassan et al., 2018).

Phosphodiesterase Inhibitors

Derivatives of 1-Acetyl-4-[2-hydroxy-3-(4-(2-pyridyl)piperazinyl)propoxy]-3-methoxybenzene have been investigated for their role as phosphodiesterase (PDE) inhibitors. These compounds show potential for use in heart therapy due to their inotropic and chronotropic activity in isolated guinea-pig atria, indicating their promise as PDE inhibitors with therapeutic applications (Baker et al., 1995).

properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-16(25)17-6-7-19(20(13-17)27-2)28-15-18(26)14-23-9-11-24(12-10-23)21-5-3-4-8-22-21/h3-8,13,18,26H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNQLLYFUKYWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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